molecular formula C9H7ClO2 B1315609 4-Acetylbenzoyl chloride CAS No. 31076-84-3

4-Acetylbenzoyl chloride

Cat. No. B1315609
CAS RN: 31076-84-3
M. Wt: 182.6 g/mol
InChI Key: UZPDKLGPANSZTM-UHFFFAOYSA-N
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Description

4-Acetylbenzoyl chloride (4-ABC) is an organic compound with the chemical formula C9H7ClO2 . It is a colorless to yellow liquid with a strong odor and is commonly used in the preparation of pharmaceuticals, dyes, and other chemicals.


Molecular Structure Analysis

The molecular formula of 4-Acetylbenzoyl chloride is C9H7ClO2, and it has a molecular weight of 182.61 . The InChI code is 1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3 .


Physical And Chemical Properties Analysis

4-Acetylbenzoyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 296.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 147.4±3.0 cm3 .

Scientific Research Applications

Solubility and Thermodynamics

The study of the solubility of 4-acetylbenzoic acid, a compound closely related to 4-acetylbenzoyl chloride, in various solvents across a temperature range of 303.15 to 473.15 K provides essential data for industrial design and theoretical analysis. This research offers insights into solid-liquid equilibrium, indicating the highest solubility in acetic acid among tested solvents. The findings, analyzed using the modified Apelblat equation and the Buchowski–Ksiązczak λH equation, are crucial for understanding the thermodynamics of similar compounds like 4-acetylbenzoyl chloride in solvent systems (Sunsandee et al., 2013).

Synthetic Applications

4-Acetylbenzoyl chloride serves as a key intermediate in organic synthesis. For example, its reaction with different amines to synthesize o-acetylbenzamide derivatives highlights its versatility as a reagent in creating pharmacologically relevant compounds. The optimal conditions for these reactions underscore its utility in synthetic chemistry, providing a pathway for the development of new molecules (Huang Jin-guo, 2008).

Cellulose Functionalization

Innovative applications of ionic liquids for cellulose dissolution and functionalization demonstrate the importance of reagents like 4-acetylbenzoyl chloride in material science. This approach facilitates the synthesis of cellulose derivatives without degradation, offering new avenues for creating advanced materials with tailored properties (Heinze et al., 2005).

Advanced Oxidation Processes

Research on the degradation of acetaminophen, a common pharmaceutical, using UV/H2O2 treatment explores the roles of halide ions, including chlorides. This study reveals the intricate interactions between chloride ions and pollutants, with implications for water and wastewater treatment technologies. Such research underscores the environmental applications of chloride-containing compounds in mitigating pollution (Li et al., 2015).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thiadiazoles from 4-methoxylbenzoyl chloride exemplifies the use of 4-acetylbenzoyl chloride derivatives in accelerating chemical reactions. This method highlights the efficiency and yield improvements possible with modern synthetic techniques, providing valuable insights for the pharmaceutical industry (Li et al., 2000).

Safety and Hazards

4-Acetylbenzoyl chloride is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-acetylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPDKLGPANSZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539873
Record name 4-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylbenzoyl chloride

CAS RN

31076-84-3
Record name 4-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

120 mmol of thionyl chloride are added to 600 mmol of 4-acetylbenzoic acid in 150 ml of toluene. The reaction mixture is heated at reflux for 3 hours and then cooled. The solvent is evaporated off. The product is used without any other treatment.
Quantity
120 mmol
Type
reactant
Reaction Step One
Quantity
600 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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